Pseudokobusine

説明

特性

CAS番号 |

27901-01-5 |

|---|---|

分子式 |

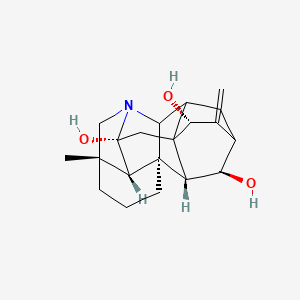

C20H27NO3 |

分子量 |

329.4 g/mol |

IUPAC名 |

(1S,5S,13S,16R,17S,18R,19R)-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecane-13,16,19-triol |

InChI |

InChI=1S/C20H27NO3/c1-9-10-6-11-14-18-5-3-4-17(2)8-21(14)20(24,16(17)18)7-19(11,15(9)23)13(18)12(10)22/h10-16,22-24H,1,3-8H2,2H3/t10?,11?,12-,13-,14?,15+,16+,17-,18-,19?,20-/m1/s1 |

InChIキー |

VDBKGYFMEGDQHS-HAYSWLRJSA-N |

SMILES |

CC12CCCC34C1C5(CC67C3C(C(CC6C4N5C2)C(=C)C7O)O)O |

異性体SMILES |

C[C@]12CCC[C@@]34[C@H]1[C@@]5(CC67[C@@H]3[C@@H](C(CC6C4N5C2)C(=C)[C@@H]7O)O)O |

正規SMILES |

CC12CCCC34C1C5(CC67C3C(C(CC6C4N5C2)C(=C)C7O)O)O |

同義語 |

hetisan-6,11,15-triol pseudokobusine |

製品の起源 |

United States |

Isolation and Advanced Structural Elucidation Research

Methodologies for Isolation from Natural Sources (e.g., Aconitum Species)

Pseudokobusine has been identified and isolated from several species within the Aconitum genus. The roots of these plants are frequently the primary source for extraction ias.ac.inupit.roresearchgate.net. Common plant sources from which this compound has been isolated include:

Aconitum lycoctonum : this compound has been identified among the alkaloids extracted from the roots and seeds of this species wikipedia.org.

Aconitum nasutum : Investigations into the alkaloidal constituents of Aconitum nasutum roots have led to the isolation of this compound ias.ac.inresearchgate.net.

Aconitum yesoense var. macroyesoense : This variety of Aconitum has been a significant source for this compound and its derivatives, with isolation typically performed from the roots upit.roclockss.orgnih.govnih.govresearchgate.netacs.org.

The isolation process generally involves initial extraction of the plant material, often using solvents like methanol (B129727) upit.ro. Subsequent purification steps typically employ chromatographic techniques. Flash column chromatography, utilizing silica (B1680970) gel and often saturated with ammonia (B1221849) solutions, is a common method for separating alkaloid mixtures clockss.org. Preparative thin-layer chromatography (TLC) has also been employed for further purification clockss.org.

Advanced Spectroscopic and Crystallographic Techniques for Structural Assignment

Once isolated, the precise structure of this compound is determined through a combination of advanced spectroscopic and crystallographic methods.

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a cornerstone for structural elucidation, providing detailed information about the connectivity and spatial arrangement of atoms. Techniques such as proton NMR (¹H NMR), carbon-13 NMR (¹³C NMR), and various two-dimensional NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy) are routinely used to assign the structure of this compound ias.ac.inresearchgate.netclockss.orghyphadiscovery.comsaromics.comnumberanalytics.comijghc.comweebly.com. These methods allow for the mapping of proton-proton and proton-carbon correlations, revealing the molecular framework ias.ac.inresearchgate.netclockss.orghyphadiscovery.comweebly.com.

Mass Spectrometry (MS): Mass spectrometry, including high-resolution mass spectrometry (HRMS) and electron ionization mass spectrometry (EIMS), is crucial for determining the exact molecular weight and elemental composition, as well as providing fragmentation patterns that aid in structural confirmation clockss.orgnih.govnumberanalytics.comchemblink.com.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups present in the molecule by analyzing vibrational modes clockss.orgnih.gov.

High-Performance Liquid Chromatography-Atmospheric Pressure Chemical Ionization-Mass Spectrometry (HPLC-APCI-MS): This hyphenated technique has proven to be a valuable tool for the structural investigation of this compound, particularly for differentiating positional and stereoisomers nih.gov.

Crystallographic Techniques:

X-ray Crystallography: X-ray diffraction analysis is indispensable for determining the absolute stereochemistry and three-dimensional structure of this compound ias.ac.inresearchgate.netijghc.comrsc.orgsemanticscholar.orgresearchgate.netacs.orgwikipedia.orgnih.govnih.gov. The structure and absolute configuration of this compound have been definitively established through X-ray crystal structure determination, often by analyzing derivatives such as kobusine (B1673741) methiodide rsc.orgsemanticscholar.orgresearchgate.netacs.org. This technique provides unambiguous spatial information about the molecule's atoms.

Methodological Advancements in this compound Characterization

The characterization of complex natural products like this compound has benefited from methodological advancements that enhance precision and efficiency. The integration of multiple analytical techniques provides a comprehensive understanding of the molecule.

Synergistic Use of Techniques: The combination of NMR spectroscopy and X-ray crystallography offers complementary strengths, with NMR providing detailed solution-state structural information and X-ray crystallography confirming solid-state structure and absolute stereochemistry ias.ac.inresearchgate.nethyphadiscovery.comnumberanalytics.comijghc.comweebly.comrsc.orgsemanticscholar.orgwikipedia.orgnih.govnih.gov. This integrated approach is vital for the complete structural assignment of this compound.

Advanced NMR Technologies: The application of advanced NMR techniques, including multi-dimensional NMR experiments and the use of cryoprobe technology, allows for the elucidation of structures even with limited sample quantities hyphadiscovery.comweebly.com. This is particularly important for rare natural products.

Hyphenated Techniques: The coupling of separation techniques like HPLC with mass spectrometry (e.g., HPLC-APCI-MS) represents a significant advancement, enabling the simultaneous analysis and structural investigation of complex mixtures and closely related isomers of this compound nih.gov.

Computational Methods: In some instances, quantum chemical computations have been employed alongside spectroscopic and crystallographic data to further refine structural assignments and understand electronic properties grafiati.com.

Table 1: Aconitum Species and Isolation/Characterization of this compound

| Aconitum Species | Plant Part Used | Primary Isolation/Purification Methods | Key Characterization Techniques |

| Aconitum lycoctonum | Roots, Seeds | Extraction, Chromatography | NMR, MS |

| Aconitum nasutum | Roots | Extraction, Column Chromatography | ¹H NMR, ¹³C NMR, X-ray Crystallography |

| Aconitum yesoense var. macroyesoense | Roots | Extraction, Flash Column Chromatography, Preparative TLC | ¹H NMR, ¹³C NMR, COSY, HSQC, HMBC, NOESY, MS (HRMS, EIMS), IR, HPLC-APCI-MS, X-ray Crystallography |

Compound Name List:

this compound

Biosynthetic Pathways and Precursor Investigations

Proposed Biosynthetic Origins from Diterpenoid Precursors (e.g., Geranylgeranyl Pyrophosphate)

The journey to Pseudokobusine, like other diterpenoid alkaloids, originates from the universal isoprenoid pathway medwinpublishers.comnsf.gov. This pathway starts with the formation of the five-carbon precursors isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP), which are synthesized via either the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathways mdpi.commedwinpublishers.comnsf.govfrontiersin.orgnih.gov.

These C5 units are sequentially condensed by geranylgeranyl pyrophosphate synthase (GGPPS) to form the C20 precursor, geranylgeranyl pyrophosphate (GGPP) mdpi.commdpi.commedwinpublishers.comnsf.govfrontiersin.orgrsc.org. GGPP serves as the foundational building block for all diterpenoids. Subsequently, GGPP undergoes enzymatic cyclization, catalyzed by enzymes such as ent-copalyl diphosphate synthase (CPS), to yield ent-copalyl diphosphate (ent-CPP) nih.govmdpi.commdpi.commedwinpublishers.comnsf.govfrontiersin.orgrsc.orgbeilstein-journals.orgrsc.orgresearchgate.net. Ent-CPP is a pivotal intermediate that is further cyclized and rearranged by diterpene synthases (diTPSs) to form the tetracyclic diterpene skeletons, predominantly ent-kaurane and ent-atisane nih.govmdpi.commdpi.comfrontiersin.orgrsc.orgrsc.orgresearchgate.net. These diterpene skeletons are the direct precursors to the diterpenoid alkaloids, including the Hetisine subclass to which this compound belongs nih.govmdpi.com.

Putative Enzymatic Steps and Key Intermediates in Hetisine Alkaloid Biogenesis

The biosynthesis of diterpenoid alkaloids, including Hetisine-type compounds like this compound, generally involves three main stages: the production of diterpene precursors, the formation of the alkaloid skeleton through nitrogen incorporation, and subsequent modifications of the alkaloid structure researchgate.netnih.govfrontiersin.org.

The conversion of diterpene skeletons into diterpenoid alkaloids involves the crucial step of nitrogen incorporation, typically through amination reactions researchgate.netrsc.orgrsc.orgnih.gov. L-serine has been identified as a primary nitrogen source for this process in some diterpenoid alkaloids rsc.orgrsc.org. Hetisine alkaloids are structurally characterized by specific additional bonds (N-C6 and C14-C2) compared to the atisine (B3415921) skeleton, indicating a complex series of cyclization and rearrangement events following initial nitrogen incorporation mdpi.com.

While specific intermediates leading directly to this compound are not extensively detailed in current literature, the biosynthesis of the broader Hetisine alkaloid family is understood to proceed from the aminated diterpene skeletons. Key enzymatic players in the modification of these skeletons include various classes of enzymes:

Cytochrome P450 Monooxygenases (CYPs): These enzymes are critical for oxidative modifications, including hydroxylation at various positions on the diterpene skeleton, which are essential for generating the structural diversity observed in DAs nih.govfrontiersin.orgnih.govnih.gov.

O-Methyltransferases (OMTs): Methylation is a common modification that alters the properties and bioactivity of alkaloids nih.govfrontiersin.org.

BAHD Acyltransferases: These enzymes are often involved in the final esterification steps, contributing to the specific structures of many DAs nih.govfrontiersin.org.

Reductases: Enzymes involved in reduction steps are also implicated in the pathway nih.govbiorxiv.org.

Key intermediates in the pathway are the diterpene skeletons like ent-atisane, which are then subjected to amination and subsequent enzymatic modifications to form the characteristic Hetisine alkaloid framework. Nominine and Kobusine (B1673741) are mentioned as other members of the Hetisine alkaloid family, suggesting shared biosynthetic intermediates nih.govmdpi.com.

Genetic and Metabolomic Approaches to Biosynthesis Elucidation

Elucidating the complex biosynthetic pathways of diterpenoid alkaloids like this compound requires a combination of advanced molecular and analytical techniques.

Metabolomic Profiling: Techniques such as Ultra-High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-QQQ-MS/MS) are employed to identify and quantify the diverse array of alkaloids present in different plant tissues nih.govfrontiersin.org. This allows researchers to map the distribution of DAs and identify potential precursor-product relationships. Metabolomics provides a snapshot of the plant's metabolic state, revealing dynamic changes that can be correlated with gene expression data cjnmcpu.commdpi.combiocompare.com.

Transcriptomic Analysis: High-throughput sequencing technologies, including RNA sequencing (RNA-seq) and de novo transcriptome assembly, are used to identify the genes encoding the enzymes involved in DA biosynthesis mdpi.comresearchgate.netnih.govfrontiersin.orgnih.govbiorxiv.orgmdpi.com. By analyzing gene expression patterns across different tissues and under various conditions, researchers can pinpoint candidate genes, particularly those that are differentially expressed (DEGs) and correlate with specific metabolite accumulation nih.govfrontiersin.org.

Integrated Multi-Omics Approaches: The most powerful strategy for pathway elucidation involves integrating metabolomic and transcriptomic data. This combined approach, often referred to as multi-omics, allows for the identification of regulatory networks and the correlation of specific gene expression with metabolite profiles, thereby pinpointing candidate genes for key enzymatic steps in DA biosynthesis nih.govfrontiersin.orgmdpi.comnih.govnih.gov. For instance, studies have identified candidate genes encoding CYPs, OMTs, and BAHD acyltransferases involved in DA synthesis through such integrated analyses nih.govfrontiersin.org.

Gene Function Validation: Once candidate genes are identified, their specific roles in the biosynthetic pathway are validated through methods such as heterologous expression in microbial hosts (e.g., E. coli, yeast) or plant systems (e.g., Nicotiana benthamiana), and gene disruption studies beilstein-journals.orgnih.gov. These experiments confirm the catalytic activity of the enzymes and their contribution to the formation of specific intermediates or final products. The identification of enzymes and the production of key intermediates in heterologous systems represent significant steps towards understanding and potentially engineering these pathways nih.govbiorxiv.org.

Compound List

this compound

Geranylgeranyl pyrophosphate (GGPP)

ent-copalyl diphosphate (ent-CPP)

ent-atisane

ent-kaurane

Hetisine

Atisine

Nominine

Kobusine

Aconitine

Turupellin

Mesaconitine

Jesaconitine

Hypaconitine

Spirasine IX

Orgetine

Synthetic Chemistry of Pseudokobusine and Designed Analogues

Total Synthesis Strategies for the Hetisine Alkaloid Skeleton

The total synthesis of hetisine-type alkaloids is a complex undertaking due to their caged, polycyclic structures featuring multiple contiguous stereocenters. While a total synthesis of pseudokobusine itself has not been extensively reported, numerous strategies have been developed for the construction of the core hetisine skeleton, often targeting other members of this alkaloid family. These approaches provide a blueprint for the potential synthesis of this compound.

Key challenges in the synthesis of the hetisine framework include the construction of the bicyclo[2.2.2]octane core, the installation of the C14-C20 bond, and the formation of the N-C6 bond, which establishes the characteristic embedded tertiary amine within the heptacyclic system.

Early strategies often relied on biomimetic approaches, attempting to replicate the proposed biosynthetic pathways of these alkaloids. More recent and successful approaches have employed powerful synthetic methodologies to assemble the complex architecture in a more controlled and efficient manner.

A notable strategy involves a dual cycloaddition approach, which has been successfully applied to the synthesis of (+)-nominine, a related hetisine alkaloid. This method utilizes an intramolecular 1,3-dipolar cycloaddition of a 4-oxido-isoquinolinium betaine with an ene-nitrile dipolarophile to construct a significant portion of the polycyclic system. A subsequent late-stage dienamine isomerization/Diels-Alder cascade reaction rapidly builds the carbon-nitrogen skeleton.

Another powerful approach has been the use of a Ga(III)-catalyzed cycloisomerization of alkynylindenes to construct the fused 6-7-6 carbocyclic motif that serves as a common intermediate for both hetidine and hetisine skeletons. From this intermediate, a formally dehydrogenative C-N bond formation, such as a Hoffman-Löffler-Freytag reaction, can be envisioned to forge the final N-C6 bond of the hetisine framework.

Furthermore, a benzyne acyl-alkylation strategy has been developed to construct a key fused 6-7-6 tricycle, which can then be elaborated through sequential C-N bond formations, including a reductive cyclization and a photochemical hydroamination, to complete the embedded azabicycle of the hetisine core. This approach has the advantage of allowing for the introduction of oxygenation on the A-ring, a common feature in many hetisine alkaloids.

The table below summarizes some of the key synthetic strategies employed in the construction of the hetisine alkaloid skeleton.

| Strategy | Key Reactions | Target/Intermediate |

| Dual Cycloaddition | Intramolecular 1,3-dipolar cycloaddition, Dienamine isomerization/Diels-Alder cascade | (+)-Nominine |

| Ga(III)-Catalyzed Cycloisomerization | Ga(III)-catalyzed cycloisomerization of alkynylindenes | Fused 6-7-6 carbocyclic motif |

| Benzyne Insertion | Benzyne acyl-alkylation, Reductive cyclization, Photochemical hydroamination | Cossonidine |

| Intramolecular Azomethine-Ylide Cycloaddition | 1,3-dipolar cycloaddition of an azomethine ylide | (±)-Spirasine IV and XI |

These diverse strategies highlight the ingenuity of synthetic chemists in tackling the formidable challenge of constructing the hetisine alkaloid skeleton and provide a solid foundation for the future total synthesis of this compound.

Semi-Synthetic Derivatization Approaches for Structural Modification

Studies on kobusine (B1673741) have shown that acylation of the C-11 and C-15 hydroxyl groups can lead to a significant enhancement of cytotoxic activity against various human cancer cell lines. nih.govnih.govacs.orgresearchgate.netresearchgate.net This suggests that the introduction of acyl groups at these positions can modulate the interaction of the alkaloid with its biological targets.

A variety of acyl derivatives of kobusine have been synthesized and evaluated for their antiproliferative effects. These derivatives include simple esters, such as acetates and benzoates, as well as more complex esters bearing substituted aromatic and heteroaromatic rings.

The general synthetic scheme for the preparation of these derivatives involves the reaction of the parent alkaloid with the corresponding acyl chloride or anhydride in the presence of a base, such as pyridine. By controlling the stoichiometry of the acylating agent, it is possible to selectively acylate the C-11 or C-15 hydroxyl group, or to diacylate both positions.

The following table provides examples of semi-synthetic derivatives of kobusine and highlights the impact of structural modification on biological activity.

| Parent Alkaloid | Position(s) of Modification | Type of Modification | Resulting Biological Activity |

| Kobusine | C-11 and C-15 | Diacylation (e.g., dibenzoylation) | Enhanced antiproliferative activity |

| Kobusine | C-11 | Monoacylation | Generally less active than diacyl derivatives |

| Kobusine | C-15 | Monoacylation | Generally less active than diacyl derivatives |

These findings underscore the importance of the C-11 and C-15 positions for the biological activity of hetisine-type alkaloids and demonstrate that semi-synthetic derivatization is a viable approach for the development of new therapeutic leads based on the this compound scaffold.

Development of this compound-Based Pseudo-Natural Products and Novel Scaffolds

The concept of pseudo-natural products involves the combination of natural product fragments in novel arrangements that are not found in nature. This approach aims to create new chemical entities that retain the biological relevance of natural products but possess unique three-dimensional shapes and pharmacological profiles. While the development of true pseudo-natural products from this compound is still in its early stages, the semi-synthetic derivatization efforts described in the previous section can be viewed as a preliminary step in this direction.

By introducing a diverse range of acyl groups onto the this compound scaffold, it is possible to create a library of novel compounds with altered physicochemical properties and biological activities. These modifications can be considered as the generation of novel scaffolds, where the core heptacyclic framework of this compound is decorated with new functionalities.

For instance, the attachment of fluorescent tags or photoaffinity labels to the C-11 or C-15 hydroxyl groups could generate valuable chemical probes for identifying the cellular targets of this compound and elucidating its mechanism of action. Furthermore, the introduction of reactive functional groups could enable the covalent modification of biological targets, leading to irreversible inhibition and prolonged therapeutic effects.

The development of more complex pseudo-natural products based on the this compound scaffold could involve the cleavage of one or more of the rings in the heptacyclic system and the subsequent re-functionalization to create entirely new molecular architectures. Such endeavors would require sophisticated synthetic strategies but could lead to the discovery of compounds with unprecedented biological activities.

The exploration of this compound as a starting point for the generation of novel scaffolds and pseudo-natural products holds significant promise for the discovery of new therapeutic agents and chemical tools to probe biological systems.

Structure Activity Relationship Sar Studies

Identification of Crucial Structural Moieties Governing Biological Activities

Research has identified several key structural elements within the pseudokobusine molecule that are critical for its observed biological activities, particularly its cytotoxic effects. The presence of hydroxyl groups at specific positions is paramount. Studies have indicated that the hydroxyl groups located at the C-6 and C-15 positions of the this compound skeleton are essential for its inhibitory effects mdpi.comnih.govnih.govnih.gov. Specifically, the hydroxyl group at the C-6 position appears to be indispensable for cytotoxic activity, suggesting it plays a vital role in the molecule's interaction with biological targets nih.govnih.govnih.govresearchgate.netrsc.org. Modifications or absence of this group often lead to a significant reduction or complete loss of activity.

Impact of Site-Specific Functional Group Modifications (e.g., Acylation at C-11, C-15, Role of C-6 Hydroxyl Group)

Modifications of the hydroxyl groups at C-11 and C-15 have been a primary focus in this compound SAR studies, revealing significant impacts on its biological profile.

C-6 Hydroxyl Group: As highlighted in the previous section, a free hydroxyl group at the C-6 position is consistently reported as a requirement for potent cytotoxic activity nih.govnih.govnih.govresearchgate.netrsc.org. Acylation or esterification of this hydroxyl group generally leads to a decrease in activity compared to derivatives with a free C-6 hydroxyl nih.govresearchgate.net.

C-11 and C-15 Hydroxyl Groups: In contrast to the C-6 hydroxyl, esterification or acylation of the hydroxyl groups at the C-11 and C-15 positions has been shown to significantly enhance the cytotoxic activity of this compound and its related compounds mdpi.comnih.govnih.govnih.govresearchgate.netrsc.orgrsc.orgrsc.orgacs.orgresearchgate.net. Studies indicate that acyl group replacement at both C-11 and C-15 positions generally results in a greater enhancement of activity compared to modifications at only one of these sites or the presence of free hydroxyl groups nih.govnih.govnih.govresearchgate.netrsc.orgrsc.orgrsc.orgacs.orgresearchgate.net.

Several potent derivatives have been identified through these modifications. For instance, 11,15-diacylated this compound derivatives, such as 11,15-dianisoylthis compound, have demonstrated remarkable cytotoxic effects against cancer cell lines like A549, exhibiting IC50 values in the low micromolar range nih.govnih.govrsc.org. Similarly, derivatives acylated at C-11 with various aromatic groups, such as veratroyl, p-nitrobenzoyl, cinnamoyl, and m-trifluoromethylbenzoyl moieties, also displayed significant cytotoxic activities nih.gov.

Molecular and Cellular Mechanisms of Action

Receptor Interaction and Binding Dynamics

The direct interaction of pseudokobusine with specific cellular receptors is an area requiring further investigation, as detailed binding dynamics are not extensively documented in current literature. Broader studies on diterpenoid alkaloids have indicated potential interactions with neuronal receptors; for instance, certain C19-diterpenoid alkaloids are known to have a high affinity for insect nicotinic acetylcholine receptors (nAChRs). mdpi.com However, specific receptor binding profiles and the kinetics of such interactions for the C20-diterpenoid alkaloid this compound remain to be fully characterized.

Enzyme Inhibition and Modulation (e.g., Extracellular Signal-Regulated Kinase, Phosphoinositide 3-Kinase)

Investigations into semi-synthetic derivatives of this compound have provided significant insights into its capacity for enzyme inhibition and modulation. A notable study found that 11-m-trifluoromethylbenzoyl-pseudokobusine demonstrated clear inhibition of the phosphorylation of Extracellular Signal-Regulated Kinase (ERK). nih.govsemanticscholar.org Simultaneously, this derivative was observed to induce enhanced phosphorylation of Phosphoinositide 3-Kinase (PI3K) in Raji (non-Hodgkin's lymphoma) cells. nih.govsemanticscholar.org These findings are significant as both ERK and PI3K are crucial kinases that regulate a multitude of cellular processes.

Effects on Intracellular Signaling Pathways

The modulation of ERK and PI3K phosphorylation by this compound derivatives directly implicates this compound in the regulation of critical intracellular signaling pathways. The ERK pathway, a component of the mitogen-activated protein kinase (MAPK) cascade, is central to cell proliferation, differentiation, and survival. nih.gov By inhibiting its phosphorylation, this compound derivatives can disrupt this signaling cascade. nih.govsemanticscholar.org

Conversely, the PI3K/AKT signaling pathway is vital for promoting cell survival and growth. The finding that a this compound derivative enhances PI3K phosphorylation suggests a complex modulatory role within the cell's signaling network, which contributed to the observed cellular outcomes of cell cycle arrest. nih.govnih.govsemanticscholar.org The interplay between the Raf-MEK-Erk and the PTEN-PI3K-AKT signaling pathways is critical for the transition of cells from the G1 to the S phase of the cell cycle. nih.gov

Induction of Cell Cycle Arrest and Apoptosis Pathways (e.g., G1 and/or Sub G1 Phase Accumulation)

A primary mechanism of action identified for this compound derivatives is the induction of cell cycle arrest and the initiation of apoptosis. Treatment of Raji cells with 11-m-trifluoromethylbenzoyl-pseudokobusine led to a subsequent accumulation of cells in the G1 and/or sub-G1 phase. nih.govsemanticscholar.org An increase in the sub-G1 cell population is a well-established indicator of apoptotic cell death. acs.org

This pro-apoptotic activity is not limited to a single derivative or cell line. Studies on derivatives of the closely related C20-diterpenoid alkaloid, kobusine (B1673741), also demonstrated the induction of MDA-MB-231 triple-negative breast cancer cells into the sub-G1 phase, suggesting this may be a class effect for these alkaloids. acs.org

Further research on various this compound derivatives tested against A549 human lung carcinoma cells indicated that the cytotoxic effects are associated with G1 phase arrest. These studies suggest that the derivatives can disrupt the G1 to S phase transition. nih.gov The table below summarizes the cytotoxic effects of several this compound derivatives on A549 cells.

| Compound | Substitution Pattern | Cytotoxic Effect on A549 Cells | IC50 Value (μM) |

|---|---|---|---|

| This compound (Parent Compound) | - | Weak | N/A |

| Veratroate Derivative (9) | C-11 | Significant | 4.07 |

| 11,15-dianisoylthis compound (16) | C-11, C-15 | Strong | N/A |

| p-nitrobenzoate Derivative (18) | C-11 | Significant | 5.08 |

| 11,15-di-p-nitrobenzoylthis compound (22) | C-11, C-15 | Strongest | N/A |

| Cinnamate Derivative (25) | C-11 | Significant | 4.24 |

| m-trifluoromethylbenzoate Derivative (27) | C-11 | Significant | 4.67 |

Data sourced from a study on the cytotoxic effects of novel diterpenoid alkaloid derivatives against A549 human lung carcinoma cells. nih.gov Note: IC50 values were provided for specific compounds in the source material.

Investigation of Other Mechanistic Targets (e.g., Ion Channel Modulation if applicable)

Specific studies focusing on the direct modulation of ion channels by this compound have not been widely reported. However, the broader class of hetisine-type diterpenoid alkaloids is known to possess a range of pharmacological actions, including antiarrhythmic activities. semanticscholar.org Antiarrhythmic effects are often linked to the modulation of cardiac ion channels, such as sodium, potassium, or calcium channels. This suggests that ion channel modulation could be a potential, yet currently unexplored, mechanistic target for this compound and its derivatives, warranting future research in this area.

Preclinical Biological Activities and Mechanistic Pharmacological Potential

In Vitro Cytotoxic Activities Against Various Cancer Cell Lines

Pseudokobusine and its derivatives have demonstrated significant in vitro cytotoxic activity against a range of human cancer cell lines. Research indicates that C20-diterpenoid alkaloids, including those derived from or related to this compound, exhibit notable antiproliferative effects mdpi.comsemanticscholar.orgresearchgate.net. Specifically, studies have evaluated these compounds against cell lines such as A549 (lung carcinoma), DU145 (prostate carcinoma), MCF-7 (breast cancer), and KB (cervical carcinoma) mdpi.comsemanticscholar.orgresearchgate.net.

While this compound itself has shown weak cytotoxic effects in some assays nih.gov, its derivatives have displayed more potent activity. For instance, certain this compound derivatives (e.g., 68-5, 68-15, 68-19, 68-20, 68-24, and 68-32) exhibited average IC50 values in the range of 5.2 to 7.4 µM against A549, DU145, and KB cell lines mdpi.com. Furthermore, a specific derivative, 11,15-dianisoylthis compound, demonstrated potent cytotoxic activity against A549 cells with IC50 values ranging from 1.72 to 5.44 µM nih.gov. The structural features of this compound, particularly the hydroxyl groups at C-6 and C-15, are considered essential for its inhibitory effect, with esterification at the C-11 position potentially enhancing this activity nih.gov. Esterification at C-15 in conjunction with C-11 modifications has also been shown to further activate cytotoxic effects nih.gov.

Advanced Research Methodologies for Pseudokobusine Investigation

High-Throughput Screening Techniques for Derivative Evaluation

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery and is pivotal for rapidly assessing large libraries of chemical compounds, such as synthetic derivatives of Pseudokobusine. chemrxiv.org The primary goal of HTS is to identify "hits"—compounds that exhibit a desired biological activity against a specific target. These screens are characterized by their automation, miniaturization, and ability to test thousands of compounds in a short period.

Key HTS approaches applicable to this compound derivatives include:

Target-Based Assays: These assays are designed to measure the effect of a compound on a specific molecular target, such as an enzyme or a receptor. For instance, if this compound is hypothesized to inhibit a particular enzyme, an HTS assay can be developed to measure that enzyme's activity in the presence of various derivatives.

Cell-Based Assays: These assays use whole cells to assess a compound's effect on a cellular process, such as cell viability, proliferation, or the activation of a specific signaling pathway. This approach provides insights into a compound's activity in a more complex biological context. nih.gov For example, a screen could be designed to identify this compound derivatives that protect cells from a specific toxin. nih.gov

High-Content Screening (HCS): An advanced form of cell-based screening, HCS uses automated microscopy and image analysis to simultaneously measure multiple cellular parameters. This provides a more detailed "fingerprint" of a compound's effects on cell morphology and function.

The process involves screening vast chemical libraries to distinguish true bioactive compounds from false positives. chemrxiv.org Machine learning and advanced data valuation methods are increasingly being employed to improve the efficiency and accuracy of HTS data analysis, helping to streamline the drug discovery pipeline. chemrxiv.org

Table 1: Overview of High-Throughput Screening Techniques

| Technique | Principle | Application for this compound Derivatives | Key Advantages |

|---|---|---|---|

| Transcriptional Reporter Assays | Genetically modified cells express a reporter gene (e.g., luciferase, GFP) under the control of a specific promoter. Changes in reporter signal indicate modulation of the pathway. | Evaluating if derivatives activate or inhibit specific cellular signaling pathways. | Simple colorimetric or fluorometric outputs, highly versatile. nih.gov |

| Biochemical Assays | Measures the direct interaction of a compound with a purified biological target (e.g., enzyme, receptor) through methods like fluorescence quenching. nih.gov | Identifying derivatives that directly bind to and inhibit a target protein. | Provides direct evidence of target engagement. |

| Cell Viability/Cytotoxicity Assays | Quantifies the number of living cells in a culture after exposure to the compound, often using metabolic indicators (e.g., MTT, resazurin). | Screening for derivatives with potential anticancer activity or identifying cytotoxic effects. | Straightforward, well-established protocols. |

| High-Content Screening (HCS) | Automated imaging and analysis of cells to measure multiple phenotypic parameters simultaneously (e.g., protein localization, organelle health). | Gaining detailed mechanistic insights into how derivatives affect cellular structure and function. | Provides rich, multi-parametric data from a single experiment. |

Chromatographic and Spectrometric Methods for Metabolite Profiling and Derivatization Analysis

To understand how this compound is processed in a biological system (metabolized) and to analyze its synthetic derivatives, researchers rely on a combination of powerful analytical techniques. Metabolomics, the comprehensive study of metabolites, employs these methods to obtain a snapshot of the metabolic state. researchgate.net

Chromatography is used to separate the complex mixture of molecules present in a biological sample.

Gas Chromatography (GC): This technique is suitable for volatile or semi-volatile compounds. For non-volatile molecules like many alkaloids, a chemical derivatization step (e.g., silylation or methylation) is often required to increase their volatility for GC analysis. nih.gov

Liquid Chromatography (LC): LC is highly versatile and the most common separation technique used in metabolomics. researchgate.net Ultra-High-Performance Liquid Chromatography (UHPLC) offers higher resolution and faster analysis times compared to traditional HPLC. researchgate.net

Mass Spectrometry (MS) is typically coupled with chromatography (GC-MS or LC-MS) to identify and quantify the separated compounds. nih.gov MS measures the mass-to-charge ratio (m/z) of ionized molecules, providing a highly specific fingerprint for identification. Tandem mass spectrometry (MS/MS) further fragments the molecules to yield structural information, aiding in the confident identification of unknown metabolites or derivatives. nih.gov

These combined techniques are essential for:

Metabolite Profiling: Identifying the products formed when a biological system metabolizes this compound.

Derivatization Analysis: Confirming the structure and purity of newly synthesized this compound derivatives.

Quantitative Analysis: Measuring the concentration of this compound and its metabolites in various biological samples.

Table 2: Key Analytical Methods for Metabolite and Derivative Analysis

| Method | Principle | Application for this compound |

|---|---|---|

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds in a gaseous mobile phase, followed by mass-based detection and identification. nih.gov | Analysis of thermally stable and volatile derivatives or metabolites, often requiring a prior derivatization step. nih.gov |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates compounds in a liquid mobile phase, followed by mass-based detection. It is the most widely used technique in metabolomics. researchgate.net | Comprehensive profiling of this compound and its metabolites in biological fluids or tissues without the need for derivatization. |

| Tandem Mass Spectrometry (MS/MS) | Involves multiple stages of mass analysis, where specific ions are selected and fragmented to generate structural information. nih.gov | Structural elucidation of unknown metabolites and confirmation of derivative structures. |

| High-Resolution Mass Spectrometry (HRMS) | Provides highly accurate mass measurements, allowing for the determination of elemental composition and confident differentiation between compounds with similar nominal masses. researchgate.net | Unambiguous identification of metabolites and derivatives by providing their precise elemental formula. |

Advanced In Vitro and Ex Vivo Assay Development for Mechanistic Studies

To investigate the biological mechanisms of action of this compound, researchers are moving beyond traditional two-dimensional (2D) cell cultures to more physiologically relevant models. These advanced assays better mimic the complexity of human tissues and organs, providing more predictive data for preclinical studies. nih.govresearchgate.net

3D Cell Culture Models: These models, such as spheroids and organoids, allow cells to grow and interact in three dimensions, which more closely resembles their natural environment in the body. nih.gov Intestinal organoids, for example, can be used to study the absorption and metabolism of orally administered compounds. researchgate.net

Organ-on-a-Chip (OOC) or Microphysiological Systems (MPS): These are microfluidic devices that contain living cells in continuously perfused, micrometer-sized chambers. nih.gov They can simulate the structure and function of human organs like the liver or gut. A "gut-on-a-chip" model, for instance, can be used to study drug absorption under physiological flow conditions. nih.gov

These advanced systems offer several advantages:

Human Relevance: They often use human-derived cells, reducing the reliance on animal models which may not accurately predict human responses. researchgate.net

Mechanistic Insight: They allow for detailed investigation of cellular interactions, tissue-specific functions, and drug effects in a controlled environment.

Improved Prediction: By better mimicking human physiology, these models can improve the prediction of a drug's efficacy and potential toxicity before clinical trials. researchgate.net

Table 3: Comparison of Advanced In Vitro and Ex Vivo Models

| Model Type | Description | Application for this compound Studies |

|---|---|---|

| 2D Cell Culture | Cells grown in a single layer on a flat plastic surface. | Initial high-throughput screening for basic cytotoxicity and activity. |

| 3D Spheroids/Organoids | Self-assembling 3D aggregates of one or more cell types that mimic the micro-architecture of an organ. nih.govresearchgate.net | Studying effects on tissue-like structures, investigating metabolism in liver spheroids, or assessing neurotoxicity in brain organoids. |

| Organ-on-a-Chip (OOC) | Microfluidic devices that recapitulate the functional units of organs, incorporating physiological cues like fluid flow. nih.gov | Investigating absorption and metabolism in a gut-liver-on-a-chip system to mimic oral administration. |

| Ex Vivo Tissue Culture | Freshly isolated tissue slices or segments are kept viable in culture for a short period. | Studying the direct effect of this compound on intact biological tissue, preserving the native cell types and architecture. |

Methodologies for DNA/RNA Isolation and Gene Expression Analysis

To understand how this compound may influence cellular function at the genetic level, it is crucial to analyze its effects on gene expression. This process begins with the efficient isolation of high-quality nucleic acids (DNA and RNA) from cells or tissues treated with the compound. nih.gov

Several methods are commonly used for nucleic acid extraction: dntb.gov.ua

Guanidinium (B1211019) Thiocyanate-Phenol-Chloroform Extraction: This is a classic, robust method that involves cell lysis in a solution containing guanidinium isothiocyanate, followed by separation of RNA, DNA, and proteins into different phases using phenol (B47542) and chloroform. nih.govcd-genomics.com RNA is recovered from the aqueous phase. nih.gov

Column-Based Methods: Many commercial kits use silica-based spin columns that selectively bind DNA or RNA under specific salt conditions. Impurities are washed away, and the pure nucleic acids are then eluted. dntb.gov.ua

Magnetic Bead-Based Methods: This technique uses magnetic particles coated with a substance that binds nucleic acids. An external magnet is used to immobilize the beads (and the bound nucleic acids) during washing steps, allowing for easy and often automated purification.

Once high-quality RNA is isolated, its integrity can be checked via gel electrophoresis. cd-genomics.com The RNA can then be used in downstream applications to quantify gene expression changes induced by this compound:

Quantitative Polymerase Chain Reaction (qPCR): A highly sensitive method used to measure the expression level of a specific, targeted set of genes.

RNA Sequencing (RNA-Seq): A powerful, high-throughput method that provides a comprehensive, unbiased snapshot of the entire transcriptome (all RNA molecules in the cell), allowing researchers to discover novel genes and pathways affected by the compound.

Table 4: Common Nucleic Acid Isolation Techniques

| Method | Principle | Key Features |

|---|---|---|

| Phenol-Chloroform Extraction | Lysis of cells followed by liquid-liquid extraction to partition nucleic acids from proteins and lipids. RNA remains in the aqueous phase. nih.govcd-genomics.com | High yield and purity, but can be labor-intensive and involves hazardous organic solvents. nih.govhawaii.edu |

| Silica-Column (Spin-Column) Chromatography | Nucleic acids selectively adsorb to a silica (B1680970) membrane in the presence of high concentrations of chaotropic salts. dntb.gov.ua | Rapid, reliable, and avoids the use of organic solvents. Widely available in kit format. |

| Magnetic Bead-Based Separation | Paramagnetic particles are functionalized to reversibly bind nucleic acids. A magnet is used to separate the beads from the solution. | Easily scalable and amenable to automation and high-throughput processing. dntb.gov.ua |

| Lithium Chloride (LiCl) Precipitation | LiCl is used to selectively precipitate RNA, leaving smaller nucleic acids like tRNA and most DNA in the supernatant. cd-genomics.com | Useful for selectively isolating larger RNA species and removing contaminants. |

Future Research Directions and Translational Perspectives Preclinical

Unraveling Remaining Gaps in Biosynthetic Pathways and Regulation

The complete biosynthetic pathway of Pseudokobusine remains largely uncharacterized, presenting a significant knowledge gap. Elucidating this pathway is crucial for understanding how the complex scaffold is assembled in nature and for enabling biotechnological production methods. Future research should focus on identifying and characterizing the specific enzymes involved in its synthesis, which is believed to be derived from the atisine (B3415921) skeleton. acs.org

Key research objectives in this area include:

Identification of Key Enzymes: The biosynthesis of complex alkaloids involves multiple enzymatic steps, including the action of cytochrome P450 monooxygenases (CYP450s) and transferases. nih.gov Transcriptome analysis of plants known to produce this compound, such as those from the Aconitum genus, can help identify candidate genes. acs.org

Pathway Elucidation: Characterizing the sequence of enzymatic reactions from primary metabolites to the final this compound structure is essential. This involves identifying intermediates and understanding the function of each enzyme in the pathway. nih.govmdpi.com

Regulatory Mechanisms: Investigation into how the biosynthesis is regulated at the genetic level is needed. This includes identifying pathway-specific transcription factors that respond to environmental or developmental cues to control the expression of biosynthetic genes. mdpi.com Understanding these regulatory networks is fundamental for developing strategies to enhance the production of this compound or related compounds. mdpi.comnih.gov

Table 1: Research Strategies for Elucidating this compound Biosynthesis

| Research Area | Approach | Rationale |

|---|---|---|

| Gene Identification | Transcriptomics and differential gene expression analysis of this compound-producing vs. non-producing plant tissues. | To identify candidate genes encoding biosynthetic enzymes (e.g., CYP450s, transferases). |

| Enzyme Function | Heterologous expression of candidate genes in microbial hosts (e.g., E. coli, yeast) followed by in vitro enzymatic assays. mdpi.com | To confirm the specific catalytic function of each enzyme in the pathway. |

| Pathway Intermediates | Metabolomic profiling using techniques like LC-MS/MS to detect and identify pathway intermediates. nih.gov | To map the sequential steps of the biosynthetic route. |

| Regulatory Control | Identification of transcription factors that co-express with biosynthetic genes; functional validation using gene silencing or overexpression. | To understand how the production of this compound is controlled within the plant. mdpi.com |

Rational Design and Synthesis of Advanced this compound Analogues with Tuned Selectivity

While this compound itself shows biological activity, the rational design and synthesis of analogues offer the potential for improved potency, selectivity, and pharmacokinetic properties. nih.gov The core structure of this compound, related to kobusine (B1673741), provides a scaffold for chemical modification. acs.orgscribd.com

Future efforts should be directed towards:

Structure-Activity Relationship (SAR) Studies: Systematically modifying different functional groups on the this compound skeleton will help to identify which parts of the molecule are crucial for its biological activity. For the related compound kobusine, studies have shown that modifications such as 11,15-diacylation can be critical for enhancing antiproliferative activity. acs.org

Computer-Aided Drug Design (CADD): Utilizing computational modeling can help predict how different structural modifications might influence the binding of this compound analogues to their biological targets. mdpi.com This approach can guide the synthesis of compounds with a higher probability of success, improving the efficiency of drug discovery. nih.govmdpi.com

Synthesis of Novel Derivatives: Based on SAR and CADD insights, medicinal chemists can synthesize a focused library of advanced analogues. The goal is to develop derivatives with tuned selectivity towards specific cancer cell lines or molecular targets, potentially reducing off-target effects.

Identification of Novel Biological Targets and Mechanisms

Although derivatives of C20-diterpenoid alkaloids like this compound have demonstrated cytotoxic activity, the precise molecular targets and mechanisms of action are not well understood. dntb.gov.ua Identifying these targets is a critical step in validating the therapeutic potential of this compound class.

Future research should aim to:

Target Deconvolution: Employing modern chemical biology and proteomic approaches to identify the specific proteins or cellular pathways that this compound interacts with. This can involve techniques like affinity chromatography or activity-based protein profiling.

Mechanism of Action Studies: Once a target is identified, further investigation is needed to understand how the interaction with this compound leads to the observed biological effect (e.g., apoptosis, cell cycle arrest). For instance, studies on kobusine derivatives have shown induction of the sub-G1 phase in cancer cells, suggesting an impact on cell cycle progression. acs.org

Exploring New Therapeutic Areas: Beyond cytotoxicity, the complex structure of this compound suggests it may have other pharmacological activities. Screening against a broad range of biological targets could uncover novel therapeutic applications. nih.govnih.govasbmb.org

Development of this compound and Derivatives as Chemical Probes or Research Tools

A well-characterized small molecule like this compound can be developed into a chemical probe to study biological processes. nih.govchemicalprobes.org Chemical probes are powerful tools for interrogating the function of specific proteins or pathways within a complex cellular environment. youtube.com

The development process would involve:

Probe Design and Synthesis: This requires modifying the this compound structure to incorporate a reporter tag (e.g., biotin, a fluorophore) or a reactive group for covalent labeling, without abolishing its biological activity. nih.gov The design must allow the probe to interact with its biological target in its native environment. nih.govnih.gov

Target Engagement and Validation: The resulting probe can be used in cellular lysates or live cells to "pull-down" its binding partners, which can then be identified using mass spectrometry. nih.gov This is a direct method for identifying the molecular targets of the parent compound.

Application in Biological Research: Once validated, a this compound-based probe could be used to study the role of its target protein in health and disease, providing valuable insights that may not be achievable through genetic methods alone. youtube.com

Strategic Approaches for Preclinical Lead Optimization and Characterization

For this compound or its optimized analogues to advance towards clinical consideration, a thorough preclinical lead optimization process is necessary. creative-biostructure.com This involves a systematic evaluation of its drug-like properties. nih.govnih.gov

A strategic preclinical development plan should include the following assessments:

ADME Profiling: Characterizing the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of lead compounds. nuvisan.com This includes in vitro assays to determine metabolic stability (using liver microsomes), cell permeability (e.g., Caco-2 assays), and plasma protein binding. nuvisan.comaltasciences.com

Pharmacokinetic (PK) Studies: Evaluating how the compound behaves in in vivo models, including its bioavailability and half-life. This data is essential for determining appropriate dosing regimens for further efficacy studies. altasciences.com

Toxicology Assessment: Initial in vitro and in vivo studies to identify any potential toxicity are crucial. This helps to establish a preliminary safety profile and identify potential liabilities early in the development process. creative-biostructure.comaltasciences.com

Efficacy in Disease Models: Testing optimized lead candidates in relevant in vivo disease models (e.g., xenograft models for cancer) to confirm their therapeutic efficacy. altasciences.com

Table 2: Key Parameters for Preclinical Optimization of this compound Analogues

| Parameter Category | Specific Assay/Study | Objective |

|---|---|---|

| Potency & Selectivity | In vitro activity assays against a panel of cancer cell lines. | To confirm high potency against the target and selectivity over other cell types. |

| Pharmacokinetics (PK) | In vivo studies in rodent models to measure bioavailability, clearance, and half-life. | To understand the compound's exposure profile in a living system. altasciences.com |

| ADME | In vitro assays: metabolic stability, Caco-2 permeability, plasma protein binding, CYP inhibition. nuvisan.com | To assess the "drug-like" properties and predict human pharmacokinetics. |

| Preliminary Toxicology | In vitro cytotoxicity against normal cell lines; preliminary in vivo toxicity screening. | To identify potential safety concerns early in the development process. altasciences.com |

Q & A

Q. What are the primary methods for structural elucidation of pseudokobusine, and how do they address stereochemical complexity?

this compound’s diterpenoid alkaloid structure requires advanced techniques like nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography to resolve stereochemical ambiguities. NMR analysis focuses on distinguishing key protons (e.g., C-11 and C-15 substituents), while X-ray diffraction confirms spatial arrangements. These methods are critical for differentiating this compound from structurally similar alkaloids .

Q. How can researchers optimize isolation protocols for this compound from natural sources?

Isolation involves solvent extraction (e.g., methanol/chloroform) followed by chromatographic techniques (TLC, HPLC) to separate alkaloids. Adjusting mobile phase polarity and column parameters improves purity. Yield optimization requires monitoring plant material seasonality and extraction kinetics, as alkaloid concentrations vary with environmental factors .

Advanced Research Questions

Q. What structure-activity relationship (SAR) insights explain the cytotoxic enhancement of this compound derivatives?

SAR studies reveal that acylation at C-11 and C-15 positions (e.g., 11,15-di-anisoyl derivatives) significantly boosts cytotoxicity, likely due to increased membrane permeability. Hydroxyl groups at C-6 are essential for baseline activity, while substitutions at C-11 improve IC50 values by 2-fold in vitro. Computational docking studies can further clarify binding interactions with cellular targets .

Q. How should experimental designs address variability in this compound’s cytotoxic assays?

Robust designs include:

- Positive controls (e.g., doxorubicin) to validate assay sensitivity.

- Replicates : Triplicate measurements per concentration to account for plate-to-plate variability.

- Cell line selection : Use panels (e.g., HeLa, MCF-7) to assess tissue-specific effects.

- Dose-response curves : Fit using nonlinear regression (e.g., GraphPad Prism) to calculate IC50 with 95% confidence intervals .

Q. How can conflicting data on this compound’s dose-response effects be reconciled?

Contradictions often arise from differences in cell viability assays (MTT vs. ATP-based) or culture conditions (serum concentration, hypoxia). Meta-analysis of raw datasets, subgroup stratification, and sensitivity analysis (e.g., excluding outlier studies) help identify confounding variables. Transparent reporting of protocols (per ARRIVE guidelines) minimizes reproducibility issues .

Q. What synthetic challenges arise in modifying this compound’s core structure, and how are they mitigated?

Key challenges include:

- Stereoselective synthesis : Protecting group strategies (e.g., tert-butyldimethylsilyl) to preserve C-6 hydroxyl configuration.

- Low yields : Optimizing reaction conditions (temperature, catalysts) for acylation steps.

- Purification : Using preparative HPLC with chiral columns to isolate enantiomers. Reaction monitoring via LC-MS ensures intermediate stability .

Q. Why do in vivo and in vitro studies of this compound show discrepancies in efficacy?

In vivo limitations include poor bioavailability due to low solubility and rapid hepatic metabolism. Strategies to bridge this gap:

- Prodrug formulations : Enhance water solubility (e.g., phosphate esters).

- Pharmacokinetic profiling : Measure plasma half-life and tissue distribution in rodent models.

- Combination therapy : Test synergies with P-glycoprotein inhibitors to reduce efflux .

Methodological Guidance

Q. Which analytical techniques are most reliable for quantifying this compound in complex matrices?

HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) provides high specificity and sensitivity (detection limits ~0.1 ng/mL). Internal standards (e.g., deuterated analogs) correct for matrix effects in biological samples. Validation follows FDA bioanalytical guidelines (precision ±15%) .

Q. What statistical approaches are recommended for analyzing this compound’s cytotoxic data?

Use ANOVA with post-hoc tests (Tukey’s HSD) for multi-group comparisons. For dose-response data, nonlinear mixed-effects models account for inter-experiment variability. Survival analyses (Kaplan-Meier curves) apply to in vivo tumor regression studies, with p-values adjusted for multiple testing .

Q. How can researchers ensure reproducibility in this compound studies?

Standardize protocols for:

- Cell culture : Adhere to ATCC guidelines for passage numbers and media.

- Compound storage : Lyophilized this compound stored at -80°C with desiccants.

- Data sharing : Deposit raw spectra and cytotoxicity datasets in public repositories (e.g., Zenodo) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。